Sodium phenylbutyrate, in combination with taurursodiol, was investigated in a clinical trial (CENTAUR, NCT03127514) for its potential therapeutic benefit in individuals with Amyotrophic Lateral Sclerosis (ALS). [] The trial aimed to evaluate the combination's efficacy and safety in slowing functional decline. []
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0